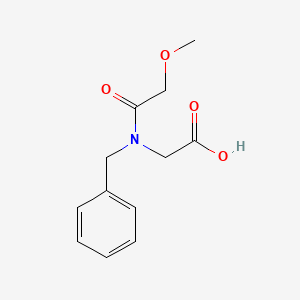![molecular formula C14H20N2O4 B6636074 N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6636074.png)
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide, also known as MPFC, is a synthetic compound that has gained significant attention in the field of scientific research. MPFC is a potent and selective agonist for the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is primarily expressed in immune cells.
Mécanisme D'action
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide exerts its effects by binding to the CB2 receptor and activating downstream signaling pathways. The activation of CB2 receptors leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation and pain. Additionally, CB2 receptor activation has been shown to promote tissue repair and regeneration in various preclinical models.
Biochemical and Physiological Effects:
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to promote tissue repair and regeneration in various preclinical models. N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide has been shown to have a favorable safety profile and does not exhibit significant toxicity or adverse effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide is a potent and selective CB2 receptor agonist, making it a valuable tool for studying the role of CB2 receptors in various physiological processes. However, the use of N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide in lab experiments is limited by its synthetic nature and the need for specialized equipment and expertise to synthesize and purify the compound. Additionally, the effects of N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide may vary depending on the experimental conditions and the specific cell types or tissues being studied.
Orientations Futures
The potential therapeutic applications of N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide are vast and include various inflammatory and pain-related disorders. Future research should focus on further elucidating the mechanisms of action of N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide and its effects on different cell types and tissues. Additionally, the development of more efficient and cost-effective synthesis methods for N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide could facilitate its broader use in scientific research. Finally, the potential for N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide to be used as a therapeutic agent for various diseases should be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are piperidine, furan-2-carboxylic acid, and 3-methoxypropanoic anhydride. The reaction involves the formation of an amide bond between the piperidine and furan-2-carboxylic acid, followed by the addition of the 3-methoxypropanoic anhydride. The final product is purified using chromatography techniques to obtain a pure compound.
Applications De Recherche Scientifique
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide has been extensively studied in scientific research due to its potent activity as a CB2 receptor agonist. CB2 receptors are primarily expressed in immune cells and are involved in various physiological processes such as inflammation, pain, and immune responses. N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies, making it a potential therapeutic agent for various inflammatory and pain-related disorders.
Propriétés
IUPAC Name |
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-10-6-13(17)16-7-4-11(5-8-16)15-14(18)12-3-2-9-20-12/h2-3,9,11H,4-8,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZRJEWJPCFPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)

![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)
![1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B6636055.png)
![3H-benzimidazol-5-yl-[4-(2,3-dimethylquinoxaline-6-carbonyl)piperazin-1-yl]methanone](/img/structure/B6636059.png)
![4-[4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636060.png)
![4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636064.png)
![N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B6636082.png)
![N-[1-(pyridine-2-carbonyl)piperidin-4-yl]naphthalene-1-carboxamide](/img/structure/B6636085.png)
